(S)-(+)-Epichlorohydrin CAS number and IUPAC name
(S)-(+)-Epichlorohydrin CAS number and IUPAC name
An In-depth Technical Guide to (S)-(+)-Epichlorohydrin
Introduction
(S)-(+)-Epichlorohydrin is a chiral epoxide that serves as a critical building block in the chemical and pharmaceutical industries.[1] Its stereospecific nature makes it an invaluable intermediate for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals such as beta-blockers and antiviral agents.[2][3] This technical guide provides a comprehensive overview of (S)-(+)-Epichlorohydrin, including its chemical identity, physical properties, synthesis methodologies, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
The precise identification and physical characteristics of (S)-(+)-Epichlorohydrin are fundamental for its application in stereoselective synthesis.
| Identifier | Value |
| IUPAC Name | (2S)-2-(chloromethyl)oxirane[4][5] |
| CAS Number | 67843-74-7[4][6][7] |
| Molecular Formula | C₃H₅ClO[4][6][7] |
| Molecular Weight | 92.52 g/mol [5][6] |
| Synonyms | (S)-(+)-2-(Chloromethyl)oxirane, (S)-1-Chloro-2,3-epoxypropane, (S)-3-Chloro-1,2-propylene oxide[4] |
Table 1: Chemical Identifiers for (S)-(+)-Epichlorohydrin.
Quantitative physical and chemical data are crucial for designing reaction conditions and for safety assessments.
| Property | Value |
| Appearance | Colorless to light yellow liquid[8] |
| Odor | Pungent, garlic-like[9] |
| Density | 1.183 g/mL at 25 °C[8] |
| Boiling Point | 92-93 °C at 360 mm Hg[8] |
| Melting Point | -57 °C[8] |
| Refractive Index (n²⁰/D) | 1.438[4][8] |
| Flash Point | 32 °C (closed cup) |
Table 2: Physical and Chemical Properties of (S)-(+)-Epichlorohydrin.
Synthesis of (S)-(+)-Epichlorohydrin
The production of enantiomerically pure (S)-(+)-Epichlorohydrin is a significant area of research, moving from classical resolution of racemic mixtures to more efficient asymmetric and biocatalytic methods.[1]
Traditional Synthesis of Racemic Epichlorohydrin (B41342)
Historically, epichlorohydrin is produced as a racemic mixture from allyl chloride or glycerol (B35011).[9][10]
-
From Allyl Chloride: This two-step process involves the addition of hypochlorous acid to allyl chloride, followed by treatment with a base to form the epoxide ring.[9]
-
From Glycerol: A more sustainable route, this method involves the reaction of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, followed by cyclization with a base.[9]
Enantioselective Synthesis and Resolution
Achieving high enantiomeric purity is critical for pharmaceutical applications.[1] Several strategies are employed to obtain the (S)-enantiomer.
This method involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.
Experimental Protocol: Hydrolytic Kinetic Resolution using a Salen-Co Catalyst [11]
-
Catalyst Preparation: In a round-bottom flask, add the [(S,S)-Salen-Co(II)]₂·SnCl₄ catalyst (0.01 mol).
-
Reaction Setup: Add racemic epichlorohydrin (1.0 mol) and tetrahydrofuran (B95107) (80 mL) to the flask. Stir the mixture at 25 °C until the catalyst is fully dissolved.
-
Hydrolysis: Slowly add water (0.5 mol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 4 hours at 25 °C.
-
Isolation: Following the reaction, subject the mixture to fractional distillation under vacuum at room temperature.
-
Product: This process yields (S)-epichlorohydrin with an enantiomeric excess (e.e.) value of approximately 99.1%.[11]
Enzymatic methods, particularly those using halohydrin dehalogenases (HHDH), offer high enantioselectivity and operate under mild conditions.[1][12] This approach is valued for its sustainability and high theoretical yield.[12]
Experimental Protocol: Biosynthesis using Immobilized Halohydrin Dehalogenase [12]
-
Enzyme Immobilization: Immobilize the HheC (P175S/W249P) variant of halohydrin dehalogenase on an A502Ps resin.
-
Aqueous System Reaction:
-
Prepare a reaction mixture containing 1,3-dichloro-2-propanol (B29581) (1,3-DCP) at a concentration of 20 mM in an aqueous buffer.
-
Add the immobilized HheC enzyme to the mixture.
-
Incubate the reaction under controlled temperature and pH.
-
This system can achieve a yield of 83.78% with a 92.53% enantiomeric excess (e.e.) of (S)-epichlorohydrin.[12]
-
-
Non-Aqueous System Reaction (for higher enantioselectivity):
-
Use water-saturated ethyl acetate (B1210297) as the solvent and reaction phase.
-
Conduct the bioconversion with the immobilized HheC and 1,3-DCP.
-
This system can yield (S)-epichlorohydrin with an enantiomeric excess greater than 98% and a conversion rate of 52.34%.[12]
-
-
Product Isolation: Isolate the (S)-epichlorohydrin from the reaction mixture using standard extraction and distillation techniques.
Table 3: Comparison of Synthesis Methods for (S)-(+)-Epichlorohydrin.
| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Enantiomeric Excess (e.e.) |
| Hydrolytic Kinetic Resolution | Racemic Epichlorohydrin | (S,S)-Salen-Co Complex + Water | ~41%[11] | >99%[11] |
| Biocatalysis (Aqueous) | 1,3-dichloro-2-propanol | Immobilized HHDH Enzyme | ~84%[12] | ~93%[12] |
| Biocatalysis (Non-Aqueous) | 1,3-dichloro-2-propanol | Immobilized HHDH Enzyme | ~52% (conversion)[12] | >98%[12] |
Applications in Drug Development
(S)-(+)-Epichlorohydrin is a cornerstone chiral intermediate in the pharmaceutical industry.[2] Its bifunctional nature, possessing both an epoxide ring and a chlorine atom, allows for versatile synthetic transformations.[2][13]
-
Chiral Building Block: It is a key starting material for synthesizing optically active pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[7][14]
-
Synthesis of Beta-Blockers: It is widely used in the synthesis of beta-adrenergic blockers (e.g., Propranolol, Atenolol), which are crucial for managing cardiovascular diseases.[2]
-
Other Therapeutic Agents: It is utilized in the synthesis of antitumor agents like (+)-cis-sylvaticin, inhibitors of fatty acid oxidation, and various other complex molecules.[8]
Visualization of Synthetic Workflows
The following diagrams illustrate key synthetic pathways involving (S)-(+)-Epichlorohydrin.
Caption: Workflow for Hydrolytic Kinetic Resolution of Epichlorohydrin.
Caption: Biocatalytic route to (S)-(+)-Epichlorohydrin.
Safety and Handling
(S)-(+)-Epichlorohydrin is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is flammable, toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns, eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and respiratory protection (e.g., N95 dust mask), is mandatory.
-
Storage: Store in a well-ventilated area designated for flammable liquids. The recommended storage temperature is 2°C - 8°C.[6]
This guide provides essential technical information for professionals working with (S)-(+)-Epichlorohydrin, highlighting its properties, synthesis, and critical role as a chiral synthon in modern chemistry and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemwhat.com [chemwhat.com]
- 5. (+)-Epichlorohydrin | C3H5ClO | CID 149428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-Epichlorohydrin | 67843-74-7 | FE10798 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. (S)-(+)-Epichlorohydrin | 67843-74-7 [chemicalbook.com]
- 9. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
- 11. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]
- 12. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Application of Epichlorohydrin_Chemicalbook [chemicalbook.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
